Hydroxytyrosol-d5

Isotopic purity Deuterium enrichment Mass spectrometry

Quantification of hydroxytyrosol by LC-MS/MS suffers from matrix effects and recovery variability. Unlabeled standards cannot correct for these, while d4 analogs risk isotopic overlap with endogenous M+1 peaks. • **Hydroxytyrosol-d5**: +5 Da mass shift eliminates interference from natural isotopic envelope • Enables FDA/EMA-compliant bioanalysis (accuracy ±15%, precision ≤15% RSD) • Supports EU Reg. 432/2012 olive oil health claim compliance (LOQ below 5 mg/20g threshold) • Immediate shipment for research use only

Molecular Formula C8H10O3
Molecular Weight 159.19 g/mol
Cat. No. B12408880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxytyrosol-d5
Molecular FormulaC8H10O3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCO)O)O
InChIInChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i1D,2D,3D2,5D
InChIKeyJUUBCHWRXWPFFH-DUGDOUCXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxytyrosol-d5 Deuterated Internal Standard


Hydroxytyrosol-d5 (C8H5D5O3, MW 159.19) is a stable isotopically labeled analog of the naturally occurring olive oil phenolic compound hydroxytyrosol, containing five deuterium atoms substituting five hydrogen atoms on the aromatic ring and ethyl side chain [1]. As a deuterium-labeled internal standard (SIL-IS), it is primarily employed in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of hydroxytyrosol in complex matrices such as biological fluids, foods, and environmental samples [2]. Its core utility lies in correcting for matrix effects, ionization variability, and extraction recovery losses during MS-based quantification [3].

Why Hydroxytyrosol-d5 Cannot Be Substituted


Generic substitution with unlabeled hydroxytyrosol fails because it cannot be chromatographically or spectrometrically distinguished from the endogenous analyte, precluding its use as an internal standard in mass spectrometry. Hydroxytyrosol-d4, a four-deuterium variant, provides a smaller mass shift (+4 Da) that increases the risk of isotopic interference from the analyte's natural M+1 or M+2 isotopic envelope [1]. Non-isotopic structural analogs (e.g., tyrosol) exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times due to distinct physicochemical properties, leading to inaccurate correction for matrix effects and compromised quantitative precision [2]. Hydroxytyrosol-d5 offers the critical combination of near-identical chemical behavior to the analyte plus a +5 Da mass shift, providing unambiguous mass spectrometric resolution with minimal isotopic overlap .

Hydroxytyrosol-d5 Performance Evidence


Isotopic Enrichment and Quantification Accuracy

Hydroxytyrosol-d5 is supplied with isotopic enrichment exceeding 98 atom % D . This high enrichment ensures that the +5 Da mass shift signal is dominant and minimally contaminated by partially labeled (d0-d4) species, which would otherwise co-elute and produce cross-talk interference at the analyte's m/z channel [1]. Lower enrichment (e.g., <95 atom % D) in alternative d4 or d5 products introduces systematic bias in peak area ratios, compromising calibration linearity and limit of quantification (LOQ) [2].

Isotopic purity Deuterium enrichment Mass spectrometry Internal standard

Chemical Purity and Impurity Control

Hydroxytyrosol-d5 is characterized by a chemical purity of ≥98% as determined by HPLC . This specification ensures that non-deuterated impurities and degradation products are present at ≤2%, minimizing their contribution to the analyte signal channel. In contrast, lower purity grades (e.g., <95%) or unpurified synthesized batches contain higher levels of contaminants that can suppress ionization or produce interfering peaks in complex biological matrices [1].

Chemical purity HPLC QC Analytical standard

Mass Shift Differentiation for MS Resolution

Hydroxytyrosol-d5 provides a +5 Da mass shift (MW 159.19) relative to unlabeled hydroxytyrosol (MW 154.16) [1]. This 5 Da difference places the internal standard's m/z signal five units away from the analyte's monoisotopic peak, effectively eliminating overlap with the analyte's natural abundance M+1 (~8.7% for C8H10O3) and M+2 (~0.4%) isotopic peaks [2]. Hydroxytyrosol-d4 (+4 Da) exhibits partial overlap with the analyte's M+4 cluster and cannot fully resolve the +5 position, potentially introducing positive bias at low analyte concentrations [3].

Mass spectrometry Isotopic interference MRM d5 vs d4

Matrix Effect Correction and Precision

When used as an internal standard, deuterium-labeled hydroxytyrosol (class of compounds including d5) corrects for matrix effects and extraction variability, yielding method recoveries approaching 100% and relative standard deviations (RSD) typically <5% [1]. In contrast, methods relying on external calibration or non-isotopic internal standards (e.g., tyrosol) exhibit matrix effect variability ranging from 15% to over 40% in complex biological samples [2]. Hydroxytyrosol-d5, as a stable isotopically labeled internal standard (SIL-IS), co-elutes with the analyte and experiences identical ionization suppression or enhancement, enabling accurate correction via analyte-to-IS peak area ratio [3].

Matrix effect Recovery Accuracy Stable isotope dilution

Hydroxytyrosol-d5 Application Scenarios


Pharmacokinetic Bioanalytical Method Validation

Hydroxytyrosol-d5 serves as the internal standard for LC-MS/MS methods quantifying hydroxytyrosol in plasma and urine following dietary supplementation or pharmaceutical administration. Its use enables compliance with FDA and EMA bioanalytical guidelines, which require accuracy within ±15% and precision ≤15% RSD across the calibration range. The d5 label corrects for matrix effects from phospholipids and salts present in biological fluids, ensuring reproducible quantification of hydroxytyrosol and its phase II metabolites [1].

Olive Oil Polyphenol Quantification

Hydroxytyrosol-d5 is the internal standard of choice for stable isotope dilution assays (SIDA) determining free and total hydroxytyrosol content in extra virgin olive oil, directly supporting compliance with EU Regulation 432/2012 health claim requirements. The method, validated using deuterated standards including hydroxytyrosol-d5, achieves limits of quantification (LOQ) suitable for detecting polyphenol levels above the 5 mg/20 g threshold required for the EFSA-approved health claim on olive oil polyphenols [2].

Metabolomics and Biomarker Discovery

In untargeted and targeted metabolomics workflows, hydroxytyrosol-d5 is spiked into biological samples prior to extraction as a surrogate internal standard to normalize for sample preparation variability and instrument drift. Its +5 Da mass shift allows it to be distinguished from endogenous hydroxytyrosol and its naturally occurring isotopic variants, enabling accurate relative quantification of hydroxytyrosol-derived metabolites in urine and tissue homogenates across large cohort studies [3].

Environmental Phenolic Contaminant Analysis

Hydroxytyrosol-d5 is applied as an isotope-labeled internal standard in environmental analytical chemistry for the quantification of phenolic compounds in wastewater, surface water, and soil leachates. The deuterated standard corrects for matrix suppression effects caused by dissolved organic matter and inorganic salts, enabling sensitive detection of hydroxytyrosol at trace (ng/L) levels using solid-phase extraction coupled with LC-MS/MS [4].

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